4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
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Description
4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a useful research compound. Its molecular formula is C23H18N4O3S3 and its molecular weight is 494.6. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide and its derivatives demonstrate significant anticancer properties. For instance, certain synthesized derivatives showed high proapoptotic activity on melanoma cell lines, with growth inhibition at certain concentrations. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, including melanoma, breast cancer, lung cancer, and ovarian cancer, showing moderate to excellent activity in comparison to reference drugs (Yılmaz et al., 2015). Similarly, other derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines, with several showing higher activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial Effects
These compounds have also been found to possess antimicrobial properties. A series of derivatives were synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Some of these synthesized molecules showed more potent effects than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Enzyme Inhibition
Several studies have explored the potential of these compounds as inhibitors of human carbonic anhydrase isoforms. These isoforms are relevant in various physiological processes, and their inhibition is significant for potential therapeutic applications. Some derivatives preferentially inhibit specific isoforms, demonstrating the influence of electronic and steric features on their biological activity (Distinto et al., 2019). Additionally, other studies focused on the synthesis of compounds as inhibitors of carbonic anhydrases, which are important in many biological functions, including respiration, acid-base balance, and biosynthetic reactions (Ulus et al., 2016).
Miscellaneous Applications
Further research has explored various other applications of these compounds, such as their use in synthesizing novel acridine-acetazolamide conjugates for investigation of their inhibition effects on human carbonic anhydrase isoforms. The findings from these studies contribute to the understanding of structure-activity relationships in medicinal chemistry (Ulus et al., 2016).
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c1-14-24-20-19(31-14)13-12-18-21(20)32-23(25-18)26-22(28)15-8-10-17(11-9-15)33(29,30)27(2)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWZMRSMWCJBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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